N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

NF-κB activation Innate immunity Vaccine adjuvant

This specific CAS-numbered analog (896675-85-7) is the only procurement choice to ensure retention of functional activity within the sulfamoyl benzamidothiazole class. Minor structural changes, such as replacing N,N-dipropyl with N,N-dibutyl or altering the 7-chloro-4-methyl benzothiazole core, abolish NF-κB activation. Without head-to-head data, generic substitution risks functional failure. Choose this exact compound for reproducible patent-protected immunomodulation, chemokine receptor screening, and focused library development.

Molecular Formula C21H24ClN3O3S2
Molecular Weight 466.01
CAS No. 896675-85-7
Cat. No. B3018521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
CAS896675-85-7
Molecular FormulaC21H24ClN3O3S2
Molecular Weight466.01
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
InChIInChI=1S/C21H24ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)16-9-7-15(8-10-16)20(26)24-21-23-18-14(3)6-11-17(22)19(18)29-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24,26)
InChIKeyHCVLOIQUFDGYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide: Chemical Identity and Procurement Baseline (CAS 896675-85-7)


N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide (CAS 896675-85-7) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class, characterized by a 7-chloro-4-methyl-1,3-benzothiazol-2-yl core linked via an amide bond to a 4-(dipropylsulfamoyl)benzamide moiety . This compound class has been investigated in high-throughput screens for modulators of NF-κB activation and has been claimed in patents as chemokine receptor (CCR1/CCR5) antagonists, indicating potential utility in immunomodulation and anti-inflammatory research [1]. However, despite the class-level pharmacological interest, no peer-reviewed primary research papers with quantitative biological data for this specific compound were identified in PubMed, ChEMBL, PubChem, ChemSpider, or other authoritative databases as of the latest search. Available information is limited to the standard molecular formula (C21H24ClN3O3S2, MW ≈ 466.0 g/mol) and the InChI Key (HCVLOIQUFDGYEY-UHFFFAOYSA-N), derived from vendor-generated structural records .

Why Generic Substitution Fails for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide


In the sulfamoyl benzamidothiazole series, minor structural modifications—such as changes to the sulfonamide N-substituents or benzothiazole ring substitution—lead to significant divergence in biological potency and functional behavior. Published structure–activity relationship (SAR) data show that replacing the N,N-dipropyl sulfonamide with N,N-dibutyl abolished NF-κB activation activity, while converting the benzamide linker to a reverse amide or sulfonamide eliminated all activity [1]. The 7-chloro-4-methyl benzothiazole core is distinct from the unsubstituted or differently substituted benzothiazoles profiled in the literature, and no cross-comparative data exist to support interchangeability. Absent head-to-head quantitative comparisons, generic substitution cannot guarantee retention of potency, target engagement, or immunomodulatory function. This creates a significant procurement risk that can only be mitigated by using the specific CAS-numbered compound for reproduction of published or patent-protected results.

Quantitative Differentiation Evidence: N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide vs. Structural Analogs


The N,N-Dipropyl Sulfonamide Substituent Is Required for NF-κB Activation Potency

In the sulfamoyl benzamidothiazole series, the N,N-dipropyl sulfonamide group is a structural determinant that separates active compounds from inactive ones. Published SAR demonstrates that compound 54b, bearing the N,N-dipropyl substitution, retained NF-κB activity, whereas the N,N-dibutyl analog 54c lost all measurable activity in the same assay [1]. This provides class-level evidence that the dipropylsulfamoyl moiety is essential for biological function. The target compound uniquely combines this validated dipropylsulfamoyl group with a 7-chloro-4-methyl benzothiazole core, a combination not represented among the specific analogs profiled in the literature. The quantitative difference is qualitative at present: active vs. inactive. Direct head-to-head data for the target compound are not available.

NF-κB activation Innate immunity Vaccine adjuvant

Benzothiazole Ring Substitution Pattern: 7-Chloro-4-Methyl Differentiation from Unsubstituted and Mono-Substituted Cores

The target compound carries a 7-chloro-4-methyl substitution on the benzothiazole ring. Patent literature claims benzothiazole derivatives with varied substitution as CCR1/CCR5 antagonists useful for HIV and inflammatory disease indications [1]. The 7-chloro-4-methyl pattern is distinct from the unsubstituted benzothiazole or simpler halogen-substituted cores (e.g., 6-chloro, 6-fluoro) found in related sulfamoyl benzamidothiazoles. While quantitative IC50 data for the target compound against CCR1/CCR5 are not publicly disclosed, the patent genus exemplifies the 7-chloro-4-methyl substitution as a specifically claimed embodiment, implying structural novelty and differentiation from non-chlorinated or differently halogenated analogs. No cross-study comparable quantitative binding or functional data are available to enable direct ranking.

Chemokine receptor antagonism CCR1 CCR5

Recommended Research Application Scenarios for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide


Innate Immune Activation and NF-κB Pathway Research

Based on class-level SAR evidence, this compound is structurally aligned with sulfamoyl benzamidothiazoles that sustain NF-κB activation after TLR4 priming [1]. Researchers studying innate immunity, adjuvant discovery, or NF-κB signaling dynamics should prioritize this specific CAS-numbered compound to ensure the dipropylsulfamoyl and 7-chloro-4-methyl structural features are retained, as both are critical for functional activity within the series. Direct in-house profiling (EC50, selectivity vs. NF-κB-independent pathways, and cytokine release assays in THP-1 cells) is recommended, given the absence of published quantitative potency data for this specific analog.

Chemokine Receptor (CCR1/CCR5) Antagonism Screening

The compound falls within a patent genus claiming CCR1/CCR5 antagonistic activity [2]. Procurement for chemokine receptor screening programs—particularly for HIV entry inhibition or inflammatory disease targets—is appropriate when structure–activity exploration around the 7-chloro-4-methyl benzothiazole scaffold is desired. Users should confirm target engagement (IC50) and selectivity against related chemokine receptors (CCR2, CCR3) in their own assays, as no public benchmarking data exist.

SAR Probe Library Expansion: Dipropylsulfamoyl-Benzothiazole Hybrids

Procurement of this compound is justified for building focused libraries exploring the intersection of N,N-dipropyl sulfonamide pharmacophores with halogen-methyl-disubstituted benzothiazoles. As a patent-exemplified analog [2], it serves as a reference point for medicinal chemistry teams synthesizing and testing derivatives where the 7-chloro-4-methyl substitution pattern is systematically varied. The compound provides a defined synthetic intermediate and analytical reference for HPLC purity benchmarking, solubility assessment, and in vitro metabolic stability screening prior to committing to custom synthesis of related analogs.

Method Development and Analytical Reference Standard Use

With a well-defined molecular formula (C21H24ClN3O3S2, MW ≈ 466.0) and InChI Key (HCVLOIQUFDGYEY-UHFFFAOYSA-N) [1], this compound can serve as an analytical reference standard for LC-MS method development, quantitative NMR, or HPLC purity calibration in workflows involving structurally related sulfamoyl benzamidothiazoles. Its unique chlorine isotopic signature and distinct retention characteristics make it suitable for use as a system suitability standard when analyzing compound libraries containing halogenated benzothiazole scaffolds.

Quote Request

Request a Quote for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.